molecular formula C15H17NO4 B11197907 Furan-2-yl[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone

Furan-2-yl[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone

Cat. No.: B11197907
M. Wt: 275.30 g/mol
InChI Key: BHZYVHNGYDZQIJ-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL is a complex organic compound that features a piperidine ring substituted with furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL typically involves the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds. This reaction is performed under mild conditions using iPr PNP-Mn as the catalyst and a weak base such as cesium carbonate (Cs2CO3) . The process efficiently produces furyl-substituted saturated ketones and α,β-unsaturated ketones and aldehydes in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(FURAN-2-CARBONYL)-4-(FURAN-2-YL)-1-METHYLPIPERIDIN-4-OL is unique due to its complex structure, which combines a piperidine ring with multiple furan groups. This structural complexity provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

furan-2-yl-[4-(furan-2-yl)-4-hydroxy-1-methylpiperidin-3-yl]methanone

InChI

InChI=1S/C15H17NO4/c1-16-7-6-15(18,13-5-3-9-20-13)11(10-16)14(17)12-4-2-8-19-12/h2-5,8-9,11,18H,6-7,10H2,1H3

InChI Key

BHZYVHNGYDZQIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)C(=O)C2=CC=CO2)(C3=CC=CO3)O

Origin of Product

United States

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